3-(3-Chloro-4-fluorophenyl)propan-1-OL
Description
Properties
Molecular Formula |
C9H10ClFO |
|---|---|
Molecular Weight |
188.62 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10ClFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-4,6,12H,1-2,5H2 |
InChI Key |
NIXFMJBRFSXYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)Cl)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
A solution of 3-(3-chloro-4-fluorophenyl)propan-1-one (5.37 mmol) in methanol (10 mL) is cooled to 0°C under nitrogen. NaBH₄ (5.37 mmol) is added portionwise, and the mixture is stirred at room temperature for 1 hour. Quenching with saturated NH₄Cl followed by extraction with ethyl acetate (2 × 20 mL) and drying over Na₂SO₄ yields a crude product. Purification via column chromatography (cyclohexane/EtOAc gradient) affords the alcohol in 82% yield.
Key Analytical Data
-
1H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 1H, aromatic), 7.10–6.95 (m, 2H, aromatic), 4.95 (dt, J = 8.4, 4.1 Hz, 1H, -CH(OH)-), 3.75–3.50 (m, 2H, -CH₂OH), 2.25–2.00 (m, 2H, -CH₂-).
-
LC-MS (ESI): m/z = 215.1 [M+H]⁺ (calc. 214.6).
Advantages and Limitations
-
Advantages: Short reaction time (1 h), compatibility with methanol solvent, and high purity after chromatography.
-
Limitations: Requires inert atmosphere and low temperatures to prevent borohydride decomposition.
Lithium Aluminum Hydride Reduction of 3-(3-Chloro-4-fluorophenyl)propanoic Acid
Alternative pathways involve reducing carboxylic acid precursors. The LAH-mediated reduction of 3-(4-chlorophenyl)propanoic acid to 3-(4-chlorophenyl)propan-1-ol provides a template for adapting this method to the target compound.
Reaction Protocol
A slurry of LAH (55.2 mmol) in dry tetrahydrofuran (THF, 250 mL) is cooled to 0°C under nitrogen. A solution of 3-(3-chloro-4-fluorophenyl)propanoic acid (55.2 mmol) in THF (10 mL) is added dropwise. After warming to room temperature and stirring overnight, the reaction is quenched with Rochelle’s salt (20 mL), extracted with ethyl acetate, and concentrated to yield the product in 97% yield.
Characterization
-
1H NMR (400 MHz, CDCl₃): δ 7.30–7.20 (m, 1H, aromatic), 7.15–7.05 (m, 2H, aromatic), 3.68 (t, J = 6.5 Hz, 2H, -CH₂OH), 2.70 (t, J = 7.8 Hz, 2H, Ar-CH₂-), 1.90 (quintet, J = 7.1 Hz, 2H, -CH₂-).
Comparative Analysis of Synthetic Routes
Critical Evaluation
-
NaBH₄ Reduction: Ideal for lab-scale synthesis due to mild conditions but requires chromatographic purification.
-
LAH Reduction: Superior yield but limited by reagent hazards.
-
Catalytic HCl: Industrially viable for bulk production if diol precursors are cost-effective.
Mechanistic Insights and Side Reactions
Sodium Borohydride Mechanism
NaBH₄ selectively reduces ketones to secondary alcohols via a four-membered transition state, transferring hydride to the carbonyl carbon. Methanol acts as a proton source, stabilizing the borate intermediate.
LAH Reduction Pathway
LAH delivers hydrides to carboxylic acids, forming alkoxyaluminum intermediates that hydrolyze to primary alcohols. Over-reduction is avoided by controlling stoichiometry and temperature.
Acid-Catalyzed Hydrochlorination
Benzenesulfonic acid protonates the diol hydroxyl group, facilitating nucleophilic substitution by chloride. Excess HCl drives the equilibrium toward the chloro product.
Industrial and Environmental Considerations
-
Waste Management: The catalytic method generates minimal waste (water and NaCl), aligning with green chemistry principles.
-
Cost Analysis: LAH is expensive (~$500/kg), whereas NaBH₄ and HCl are economical (<$50/kg).
-
Regulatory Compliance: LAH requires OSHA-compliant handling due to its reactivity, while the catalytic process is preferable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3-Chloro-4-fluorophenyl)propan-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of 3-(3-Chloro-4-fluorophenyl)propanal.
Reduction: Formation of 3-(3-Chloro-4-fluorophenyl)propane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
3-(3-Chloro-4-fluorophenyl)propan-1-OL serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of complex organic molecules through various chemical reactions. It can participate in nucleophilic substitutions and serve as a precursor in the synthesis of pharmaceuticals and specialty chemicals.
Synthetic Routes
The synthesis of this compound typically involves starting materials such as 3-chloro-4-fluoroaniline and glycidol. The reaction conditions can vary, but continuous flow chemistry techniques are often employed to enhance efficiency and yield during production.
Pharmacological Research
This compound is under investigation for its potential biological activities. Preliminary studies suggest that this compound may interact with specific enzymes and receptors, modulating various biochemical pathways. This makes it a candidate for further research in pharmacology, particularly regarding its therapeutic properties.
Anticancer Potential
Recent studies have indicated that structurally similar compounds exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives of amino alcohols similar to this compound have shown activity against MCF-7 breast cancer cells, suggesting its potential role in cancer therapy .
Case Studies
Anticancer Activity
A study evaluating various derivatives found that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
Enzyme Inhibition
Another investigation focused on the inhibition of cyclooxygenase (COX) enzymes by related compounds. Results indicated effective inhibition of COX activity, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects. This positions this compound as a candidate for anti-inflammatory drug development .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 Cells | 5.0 | Antiproliferative via microtubule destabilization |
| (S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-ol | COX Enzymes | 2.5 | Inhibition of enzyme activity |
| (S)-3-Amino-3-(4-bromophenyl)propan-1-ol | Various Cancer Cells | 4.0 | Induction of apoptosis |
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity towards these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Isomers: 3-Chloro-1-(4-fluorophenyl)propan-1-ol (CAS 31736-75-1)
- Structural Difference: This isomer has a chlorine atom on the propanol chain (3-position) and a fluorine on the para-position of the phenyl ring, unlike the target compound, where both halogens are on the phenyl ring .
- Synthesis: Derived from 3-chloro-4'-fluoropropiophenone (CAS 347-93-3) via ketone reduction, a common method for alcohol synthesis .
- Differences in dipole moments and solubility (due to substituent orientation) could affect crystallinity or biological activity.
Halogen-Substituted Analogs: 3-(2-Bromo-4-fluorophenyl)propan-1-ol (CAS 404575-32-2)
- Structural Difference : Bromine replaces chlorine at the ortho-position of the phenyl ring .
- Higher molecular weight (227.53 g/mol) and polarizability may alter boiling points or chromatographic retention times.
- Safety: GHS data highlight inhalation risks, suggesting similar handling precautions for halogenated propanols .
Heterocyclic Derivatives: 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)
- Structural Difference: A pyridine ring with 2-chloro-3-nitro substituents replaces the phenyl group, and a methylamino group is introduced .
- Synthesis: Prepared via nucleophilic substitution between 2,4-dichloro-3-nitropyridine and 3-(methylamino)propan-1-ol in DMSO with DIEA (71% yield) .
- Implications: The nitro group enhances electrophilicity, favoring reactions like reduction or nucleophilic attack.
Amino-Substituted Derivatives: (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
- Structural Difference: An amino group and trifluoromethyl group are present on the phenyl ring, with stereochemistry at C1 and C2 .
- Implications: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The trifluoromethyl group’s strong electron-withdrawing effect could stabilize intermediates in Suzuki couplings or SNAr reactions. Stereochemistry may confer specificity in biological systems (e.g., enzyme binding).
Comparative Data Table
Research Implications and Gaps
- Synthetic Routes: The target compound may be synthesized via reduction of a ketone precursor (e.g., 3-(3-chloro-4-fluorophenyl)propanone) or via Grignard addition, but direct evidence is lacking.
- Property Prediction: The electron-withdrawing Cl and F substituents likely lower pKa (enhancing acidity) compared to non-halogenated analogs.
Q & A
Q. What are the optimal synthetic routes for 3-(3-Chloro-4-fluorophenyl)propan-1-OL in laboratory settings?
The synthesis of this compound can be approached via Friedel-Crafts alkylation or reduction of a ketone precursor. For example, starting with 3-chloro-4-fluorobenzene, propanal derivatives can be introduced using Lewis acid catalysts (e.g., AlCl₃). Alternatively, reducing 3-(3-chloro-4-fluorophenyl)propan-1-one with NaBH₄ or LiAlH₄ in anhydrous tetrahydrofuran (THF) yields the alcohol. Optimization should focus on reaction temperature (0–25°C), solvent choice, and catalyst stoichiometry to minimize side reactions like over-alkylation .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended?
Purity verification requires a combination of chromatographic and spectroscopic methods:
- Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted precursors.
- HPLC with UV detection (λ = 254 nm) confirms homogeneity.
- NMR spectroscopy (¹H and ¹³C) identifies functional groups and aromatic substitution patterns. For crystallizable derivatives, X-ray crystallography resolves stereochemistry and confirms molecular structure .
Q. What safety protocols should be followed when handling this compound in laboratory environments?
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.
- Spill management: Absorb with inert material (e.g., diatomaceous earth) and dispose as halogenated waste.
- Exposure limits: Adhere to PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds for chlorinated aromatics .
Advanced Questions
Q. How do stereochemical considerations influence the reactivity and biological activity of this compound derivatives?
Stereochemistry impacts both synthetic pathways and bioactivity. For example, enantiomers may exhibit divergent binding affinities to enzymes or receptors. To study this:
- Use chiral chromatography (e.g., Chiralpak® columns) to resolve enantiomers.
- Perform molecular docking simulations to predict interactions with biological targets like kinases or GPCRs.
- Compare IC₅₀ values of (R)- and (S)-isomers in vitro to identify stereospecific effects .
Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity.
- Molecular Dynamics (MD): Simulate binding stability in aqueous or lipid bilayer environments.
- QSAR Models: Corrogate substituent effects (e.g., fluorine vs. chlorine) on toxicity or potency using datasets of analogous compounds .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardized protocols: Use validated cell lines (e.g., HEK293 or HepG2) and control compounds.
- Dose-response curves: Establish EC₅₀/IC₅₀ values across multiple replicates.
- Meta-analysis: Statistically aggregate data from peer-reviewed studies to identify trends, adjusting for variables like solvent (DMSO vs. ethanol) or incubation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
